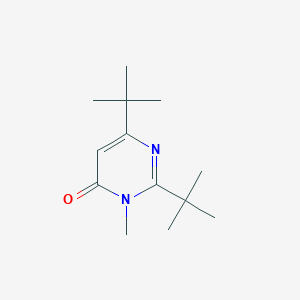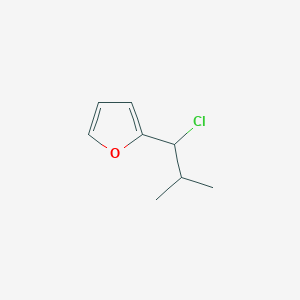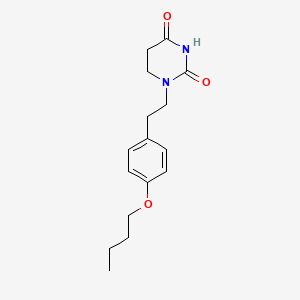
(S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid is a complex organic compound with significant importance in various scientific fields. This compound features an indole ring, which is a common structural motif in many biologically active molecules, including neurotransmitters and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of an indole derivative with an acetamido acid, followed by a series of protection and deprotection steps to ensure the correct functional groups are in place. The reaction conditions often involve the use of strong acids or bases, and sometimes require the use of catalysts to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
(S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for understanding enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which (S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, similar in structure to (S)-2-(2-Acetamido-3-(1H-indol-3-yl)propanamido)acetic acid.
Serotonin: A neurotransmitter derived from tryptophan, also containing an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole ring.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities.
Propiedades
| 23506-40-3 | |
Fórmula molecular |
C15H17N3O4 |
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H17N3O4/c1-9(19)18-13(15(22)17-8-14(20)21)6-10-7-16-12-5-3-2-4-11(10)12/h2-5,7,13,16H,6,8H2,1H3,(H,17,22)(H,18,19)(H,20,21)/t13-/m0/s1 |
Clave InChI |
UWSLCCUSAZAREL-ZDUSSCGKSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)O |
SMILES canónico |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12905974.png)
![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)





